4-Chloro-1H-benzo[d]imidazol-5-ol
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Description
"4-Chloro-1H-benzo[d]imidazol-5-ol" is part of the benzo[d]imidazole family, known for its diverse applications in medicinal chemistry and material science. This family exhibits a range of biological activities and serves as a cornerstone for synthesizing novel derivatives with enhanced properties.
Synthesis Analysis
The synthesis of related compounds often involves cyclization, N-alkylation, hydrolyzation, and chlorination steps. An example includes the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate, with the reaction conditions significantly affecting the yield (Huang Jin-qing, 2009).
Scientific Research Applications
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Pharmaceutical Applications
- Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
- It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Synthesis of Natural Products
- (4H)-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .
- This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .
- Emphasis is made on areas of the field that still need progress .
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Antimicrobial Activity
- Imidazole derivatives have been found to possess antibacterial and antifungal properties .
- For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine and evaluated them for antitumor potential against different cell lines .
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Anti-hypertensive Drugs
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Anthelmintics
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Antitumor and Anticancer Therapeutic Agents
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Proton Pump Inhibitor
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Fluorescent Protein Chromophores
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Agrochemicals
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Advanced Glycation End Products
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Creatinine Indicator
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Novel Proteasome Modulators
properties
IUPAC Name |
4-chloro-1H-benzimidazol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-5(11)2-1-4-7(6)10-3-9-4/h1-3,11H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMZEDSHSHUKKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559410 |
Source
|
Record name | 4-Chloro-1H-benzimidazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-benzo[d]imidazol-5-ol | |
CAS RN |
124841-30-1 |
Source
|
Record name | 4-Chloro-1H-benzimidazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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